molecular formula C9H9NO3 B14647153 (3-formylphenyl) N-methylcarbamate CAS No. 54335-82-9

(3-formylphenyl) N-methylcarbamate

Cat. No.: B14647153
CAS No.: 54335-82-9
M. Wt: 179.17 g/mol
InChI Key: OAJCIVFVLYNXOT-UHFFFAOYSA-N
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Description

(3-formylphenyl) N-methylcarbamate (CAS 1260852-36-5) is a synthetic carbamate compound of interest in chemical and pharmaceutical research. This solid organic compound has a molecular formula of C 9 H 9 NO 3 and a molecular weight of 179.17 g/mol . Its structure features both a reactive formyl group (-CHO) and a methylcarbamate group, making it a versatile intermediate or building block for the synthesis of more complex molecules . The presence of the formyl group is particularly valuable in organic synthesis, as it allows for further chemical transformations, including condensation and reduction reactions. This makes the compound useful for exploring structure-activity relationships in medicinal chemistry, potentially for developing novel compounds with optimized solubility and bioavailability . Researchers utilize this and related carbamates as precursors in the development of new chemical entities. As with all chemicals of this nature, proper handling precautions should be taken. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

54335-82-9

Molecular Formula

C9H9NO3

Molecular Weight

179.17 g/mol

IUPAC Name

(3-formylphenyl) N-methylcarbamate

InChI

InChI=1S/C9H9NO3/c1-10-9(12)13-8-4-2-3-7(5-8)6-11/h2-6H,1H3,(H,10,12)

InChI Key

OAJCIVFVLYNXOT-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)OC1=CC=CC(=C1)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-formylphenyl) N-methylcarbamate typically involves the reaction of 3-formylphenol with methyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

3-formylphenol+methyl isocyanate(3-formylphenyl) N-methylcarbamate\text{3-formylphenol} + \text{methyl isocyanate} \rightarrow \text{this compound} 3-formylphenol+methyl isocyanate→(3-formylphenyl) N-methylcarbamate

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: (3-formylphenyl) N-methylcarbamate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid group.

    Reduction: The formyl group can be reduced to a hydroxyl group.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents such as halogens or nitrating agents.

Major Products Formed:

    Oxidation: Formation of (3-carboxyphenyl) N-methylcarbamate.

    Reduction: Formation of (3-hydroxyphenyl) N-methylcarbamate.

    Substitution: Various substituted derivatives of this compound.

Scientific Research Applications

Chemistry: (3-formylphenyl) N-methylcarbamate is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable compound in organic synthesis.

Biology: In biological research, this compound may be used to study enzyme interactions and metabolic pathways involving carbamate compounds.

Industry: In the industrial sector, this compound can be used in the production of pesticides, fungicides, and other agrochemicals.

Mechanism of Action

The mechanism of action of (3-formylphenyl) N-methylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active sites of enzymes, inhibiting their activity. This mechanism is similar to that of other carbamate compounds used as enzyme inhibitors.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares (3-formylphenyl) N-methylcarbamate to structurally related carbamates, emphasizing substituent effects on biological activity, chemical stability, and applications.

Substituent Effects on the Phenyl Ring

  • No teratogenicity data are provided, but its structural similarity to ethyl carbamates suggests possible bioactivity .
  • tert-Butyl N-(2-Fluoro-3-Formylphenyl)carbamate: The 3-formyl and 2-fluoro substituents create a highly polarized aromatic system, likely enhancing reactivity toward nucleophiles (e.g., amine groups in drug conjugation). The tert-butyl group may improve solubility in nonpolar matrices, useful in agrochemical formulations .
  • Methyl substituents are electron-donating, contrasting with the electron-withdrawing formyl group in the target compound .

Substituent Effects on the Carbamate Group

  • Ethyl N-Methylcarbamate :

    • Demonstrated significant teratogenicity in Syrian hamsters, causing malformations and growth retardation. The N-methyl group is critical for activity, as N,N-dimethyl substitution abolished teratogenicity .
  • Ethyl N-Hydroxycarbamate: The most potent teratogen in its class, inducing severe abnormalities like anophthalmia. The N-hydroxy group likely enhances electrophilicity, facilitating covalent interactions with biological nucleophiles .

Data Table: Structural and Functional Comparison

Compound Phenyl Substituents Carbamate Group Key Properties/Effects References
This compound 3-formyl N-methyl Hypothesized reactivity with amines N/A
Phenylmethyl N-(2-formylphenyl)carbamate 2-formyl N-methyl Steric hindrance; unconfirmed bioactivity
Ethyl N-methylcarbamate None N-methyl Teratogenic (malformations, growth retardation)
Ethyl N,N-dimethylcarbamate None N,N-dimethyl Non-teratogenic
(2,3,4-Trimethylphenyl) N-methylcarbamate 2,3,4-trimethyl N-methyl High lipophilicity; agrochemical use

Mechanistic and Structural Insights

  • Electronic Effects : The formyl group’s electron-withdrawing nature may increase the carbamate’s susceptibility to hydrolysis compared to methyl-substituted analogs. This could reduce environmental persistence but enhance metabolic degradation .
  • Steric Effects : Bulky substituents (e.g., tert-butyl in ) improve stability in hydrophobic environments, whereas smaller groups (e.g., N-methyl) favor interactions with biological targets .
  • Biological Correlations: Ethyl carbamates with teratogenic activity share mechanisms involving electrophilic intermediates.

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